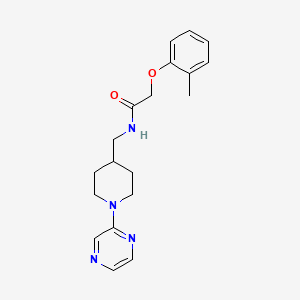

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

説明

特性

IUPAC Name |

2-(2-methylphenoxy)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c1-15-4-2-3-5-17(15)25-14-19(24)22-12-16-6-10-23(11-7-16)18-13-20-8-9-21-18/h2-5,8-9,13,16H,6-7,10-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRZOWUVEVUZFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₃₁N₃O₂ |

| Molecular Weight | 305.47 g/mol |

| IUPAC Name | N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide |

This compound features a piperidine ring substituted with a pyrazinyl group and an o-tolyloxy acetamide moiety, which contributes to its biological activity.

Research indicates that N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide may interact with various biological targets, including:

- Receptor Binding : The compound has been shown to bind to specific neurotransmitter receptors, potentially influencing neurochemical pathways relevant to mood and cognition.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways, which could have implications for cancer therapy and neuroprotection.

In Vitro Studies

In vitro assays have demonstrated that N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide exhibits significant activity against several cancer cell lines. The following table summarizes key findings from various studies:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 5.6 | Induction of apoptosis and cell cycle arrest |

| MCF7 (Breast Cancer) | 3.8 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 4.5 | Modulation of apoptotic pathways |

These results indicate a promising profile for the compound in targeting cancer cells.

Case Studies

-

Case Study 1: Lung Cancer Treatment

A study involving A549 cells showed that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed through flow cytometry analysis. This suggests potential utility in lung cancer therapies. -

Case Study 2: Neuroprotective Effects

In a neuroprotection model using SH-SY5Y neuroblastoma cells, the compound demonstrated protective effects against oxidative stress-induced cell death, highlighting its potential for treating neurodegenerative diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-(Naphthalen-1-yl)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}acetamide (BG14471)

- Structural Differences : Replaces the o-tolyloxy group with a naphthalen-1-yl moiety.

- Applications : Used in research (e.g., enzyme inhibition studies), though specific targets are unspecified .

Rilapladib (Goxalapladib)

- Structural Differences : Features a naphthyridine core instead of pyrazine and a trifluoromethyl biphenyl group.

- Pharmacological Data : Potent Lp-PLA2 inhibitor (IC50 = 0.23 nM) for atherosclerosis and Alzheimer’s disease. The trifluoromethyl group enhances metabolic stability .

- Key Contrast : The naphthyridine core may enable distinct binding interactions compared to pyrazine-based compounds.

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

- Structural Differences : Substitutes pyrazine with a furan-2-ylmethyl group.

- Implications : The furan ring’s electron-rich nature may alter electronic properties, affecting receptor binding or metabolic pathways. Retains the o-tolyloxy group, enabling direct comparison of pyrazine vs. furan effects .

N-((1-(3-Cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Structural Differences: Incorporates a 3-cyanopyridin-2-yl group and a 2-fluorophenoxy substituent.

- Implications: The cyano group may participate in hydrogen bonding, while fluorine enhances bioavailability and oxidative stability .

Pyrimidine-Based Analogs (e.g., Example 69 in )

- Structural Differences : Pyrimidine replaces pyrazine, with isopropyl and methylpiperazine substituents.

- Synthesis : Lower yields (39% in ) suggest synthetic challenges compared to pyrazine derivatives.

- Applications: Potential kinase inhibitors or antimicrobial agents, as seen in related pyrimidine-acetamide hybrids .

Comparative Analysis Table

*Estimated based on analogs.

Research Findings and Implications

- Synthetic Challenges : Pyrazine derivatives (e.g., BG14471) are synthesized via nucleophilic substitutions or coupling reactions, similar to pyrimidine analogs. However, yields vary significantly (39–65%), highlighting the need for optimized protocols .

- Structure-Activity Relationships (SAR) :

- Pyrazine vs. Pyrimidine : Pyrazine’s nitrogen orientation may enhance π-π stacking in enzymatic pockets compared to pyrimidine.

- Substituent Effects : Fluorine or trifluoromethyl groups (e.g., Rilapladib) improve metabolic stability and target affinity .

Q & A

Q. What in vivo models are appropriate for pharmacokinetic profiling?

- Rodent Studies : Administer IV/PO doses (5–20 mg/kg) in Sprague-Dawley rats, with plasma sampling over 24h for LC-MS/MS analysis of half-life and bioavailability .

- Tissue Distribution : Use whole-body autoradiography to quantify accumulation in target organs (e.g., liver, brain) .

Data Contradiction Analysis

- Case Study : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations). Normalize data using staurosporine as a reference inhibitor and repeat under standardized ATP levels (1 mM) .

- Structural Confirmation : If NMR spectra show unexpected peaks, re-synthesize batches with deuterated reagents to rule out solvent artifacts .

Key Structural Features Influencing Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。